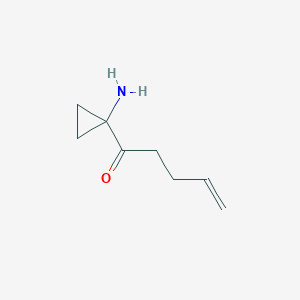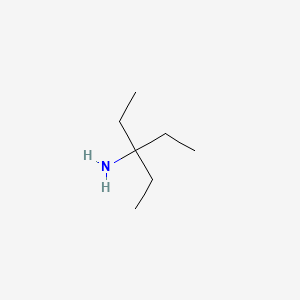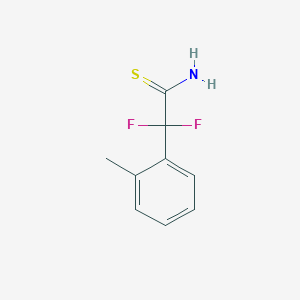
3-(2-Aminoethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring with an aminoethyl group and a hydroxyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminoethyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic processes and continuous flow reactors to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
科学的研究の応用
3-(2-Aminoethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Aminoethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the aminoethyl and hydroxyl groups.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group but lacks the aminoethyl group.
Pyrrolidinone: Features a carbonyl group in place of the hydroxyl group.
Uniqueness
3-(2-Aminoethyl)pyrrolidin-3-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which provide it with distinct chemical and biological properties. These functional groups enable a wider range of interactions and reactions compared to its simpler analogs .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
3-(2-aminoethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-3-1-6(9)2-4-8-5-6/h8-9H,1-5,7H2 |
InChIキー |
QJYLTCVQBNGGBI-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


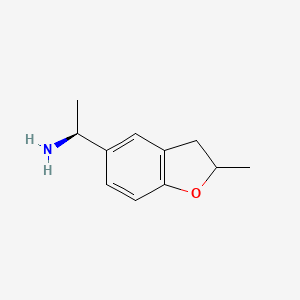
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)

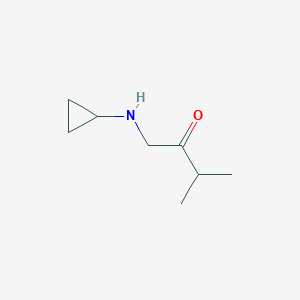
![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)
